

# Tivantinib as a non-ATP competitive c-Met inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Tivantinib |
| Cat. No.:      | B1684700   |

[Get Quote](#)

An In-depth Technical Guide to **Tivantinib**: A Re-evaluation of its Mechanism of Action from c-Met Inhibitor to Microtubule Disruptor

For: Researchers, Scientists, and Drug Development Professionals

## Abstract

**Tivantinib** (ARQ 197) was developed and advanced into late-stage clinical trials as a first-in-class, oral, non-ATP-competitive, and selective inhibitor of the c-Met receptor tyrosine kinase. The HGF/c-Met signaling axis is a well-validated oncogenic driver, making it an attractive target for cancer therapy. Initial preclinical data supported **tivantinib**'s role as a c-Met inhibitor. However, subsequent investigations and disappointing clinical outcomes have led to a critical re-evaluation of its primary mechanism of action. There is now compelling evidence that the clinically relevant anti-tumor activity of **tivantinib** is not due to c-Met inhibition, but rather stems from its function as a potent microtubule-disrupting agent, inducing G2/M cell cycle arrest and apoptosis independent of cellular c-Met status. This guide provides a comprehensive technical overview of the c-Met signaling pathway, the initial hypothesis for **tivantinib**'s mechanism, the subsequent discovery of its role as a tubulin inhibitor, and the experimental data that underpins this conclusion.

## The c-Met Signaling Pathway in Oncology

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is the high-affinity receptor for hepatocyte growth factor (HGF).<sup>[1][2][3]</sup> Under normal physiological conditions, the HGF/c-

Met pathway is crucial for embryonic development, tissue regeneration, and wound healing.[1][2] However, its aberrant activation in cancer, through mechanisms like gene amplification, mutation, or protein overexpression, drives tumor growth, proliferation, survival, invasion, and metastasis.[1][2][4][5]

Upon HGF binding, c-Met undergoes dimerization and autophosphorylation, creating docking sites for various adaptor proteins.[4] This initiates several major downstream signaling cascades:[2][4][6]

- RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily promotes cell growth and proliferation.[2][4]
- PI3K-AKT-mTOR Pathway: Regulates cell survival, metabolism, and inhibits apoptosis.[2][4]
- JAK-STAT Pathway: Drives the expression of genes involved in proliferation, survival, and invasion.[4][6]

Dysregulation of this pathway is implicated in a wide array of human cancers, including non-small cell lung cancer (NSCLC), hepatocellular carcinoma (HCC), gastric, breast, and colon cancers, often correlating with a more aggressive phenotype and poor prognosis.[1][2][4]



[Click to download full resolution via product page](#)

Caption: The HGF/c-Met signaling cascade and its pro-oncogenic outputs.

# Tivantinib as a Non-ATP Competitive c-Met Inhibitor: The Initial Hypothesis

**Tivantinib** was initially identified as a selective, non-ATP competitive inhibitor of c-Met.[6][7][8][9] Unlike the majority of kinase inhibitors that compete with adenosine triphosphate (ATP) for binding in the kinase's active site, **tivantinib** was proposed to bind to the inactive, dephosphorylated conformation of the c-Met kinase domain.[7][10][11] This mechanism suggested a potential for higher selectivity compared to ATP-competitive inhibitors, as the ATP-binding pocket is highly conserved across the human kinome.

The crystal structure of **tivantinib** in complex with the c-Met kinase domain supported this hypothesis, showing it binding to the inactive form and stabilizing a conformation that blocks ATP binding and subsequent autophosphorylation.[7][10][11]

## Quantitative Data Supporting c-Met Inhibition

Initial biochemical and cellular assays provided quantitative data supporting **tivantinib**'s activity against c-Met.

| Parameter | Value        | Assay Type / Context                                                                                                 | Reference   |
|-----------|--------------|----------------------------------------------------------------------------------------------------------------------|-------------|
| Ki        | ~355 nM      | Recombinant human c-Met kinase assay                                                                                 | [7][12][13] |
| IC50      | 100 - 300 nM | Inhibition of constitutive or HGF-induced c-Met phosphorylation in various cell lines (e.g., HT29, MKN-45, NCI-H441) | [13][14]    |

**Tivantinib** was reported to have weak inhibitory effects on a small number of other kinases, such as VEGFR-3, PAK3, and CAMKII, but did not inhibit over 200 other human kinases tested, suggesting high selectivity for c-Met.[7][12]

# The Paradigm Shift: Tivantinib as a Microtubule-Disrupting Agent

Despite promising initial data and advancement into Phase III clinical trials, inconsistencies began to emerge.[\[15\]](#)[\[16\]](#)[\[17\]](#) A critical observation was that **tivantinib** demonstrated cytotoxic activity in cancer cell lines that were not dependent on c-Met signaling, with IC<sub>50</sub> values similar to those in c-Met-addicted cells.[\[7\]](#)[\[10\]](#)[\[18\]](#) This suggested an alternative, c-Met-independent mechanism of action.

Further investigation revealed that **tivantinib**'s primary mode of cytotoxicity is through the disruption of microtubule polymerization.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#) This action leads to a cascade of cellular events including mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[\[12\]](#)[\[18\]](#)[\[20\]](#)



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](#) [aacrjournals.org]
- 2. [c-MET](#) [stage.abbviescience.com]
- 3. [Tivantinib | C23H19N3O2 | CID 11494412 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- 4. [mdpi.com](#) [mdpi.com]
- 5. [An overview of the c-MET signaling pathway | Semantic Scholar](#) [semanticscholar.org]
- 6. [mdpi.com](#) [mdpi.com]
- 7. [Cytotoxic activity of Tivantinib \(ARQ 197\) is not due solely to MET inhibition - PMC](#) [pmc.ncbi.nlm.nih.gov]
- 8. [A phase II trial of a selective c-Met inhibitor tivantinib \(ARQ 197\) monotherapy as a second- or third-line therapy in the patients with metastatic gastric cancer - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- 9. [The efficacy and safety of tivantinib in the treatment of solid tumors: a systematic review and meta-analysis - PMC](#) [pmc.ncbi.nlm.nih.gov]
- 10. [aacrjournals.org](#) [aacrjournals.org]
- 11. [researchgate.net](#) [researchgate.net]
- 12. [apexbt.com](#) [apexbt.com]
- 13. [medchemexpress.com](#) [medchemexpress.com]
- 14. [Evaluation of safety and efficacy of tivantinib in the treatment of inoperable or recurrent non-small-cell lung cancer - PMC](#) [pmc.ncbi.nlm.nih.gov]
- 15. [Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? - PMC](#) [pmc.ncbi.nlm.nih.gov]
- 16. [Frontiers | Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? \[frontiersin.org\]](#)
- 17. [Tivantinib - Wikipedia](#) [en.wikipedia.org]

- 18. Tivantinib induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tivantinib (ARQ 197) exhibits antitumor activity by directly interacting with tubulin and overcomes ABC transporter-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tivantinib as a non-ATP competitive c-Met inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1684700#tivantinib-as-a-non-atp-competitive-c-met-inhibitor\]](https://www.benchchem.com/product/b1684700#tivantinib-as-a-non-atp-competitive-c-met-inhibitor)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)